![molecular formula C19H17N5O B2853745 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-81-2](/img/structure/B2853745.png)
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is commonly known as DPP4 and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of DPP4 is complex and involves multiple pathways. It has been found to inhibit the activity of dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. This inhibition results in increased insulin secretion and decreased glucagon secretion, which helps to regulate blood glucose levels. DPP4 has also been found to modulate the activity of various enzymes and signaling pathways, which contributes to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
DPP4 has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cellular damage. Additionally, DPP4 has been found to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
实验室实验的优点和局限性
DPP4 has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. DPP4 has low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of DPP4 can vary depending on the experimental conditions and the specific cell or tissue type being studied.
未来方向
There are several future directions for research on DPP4. One area of interest is the development of new drugs and therapies based on the activity of DPP4. Additionally, further research is needed to fully understand the mechanism of action of DPP4 and its effects on various signaling pathways. There is also a need for more studies to investigate the potential of DPP4 in the treatment of neurodegenerative diseases and other conditions. Finally, research is needed to optimize the synthesis and formulation of DPP4 for use in various experimental settings.
合成方法
The synthesis of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a complex process that involves several steps. The most commonly used method for synthesis is the reaction of 3,4-dimethylbenzaldehyde with pyridine-2-carbaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction results in the formation of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazole, which is then subjected to cyclization with guanidine carbonate to yield this compound.
科学研究应用
DPP4 has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. DPP4 has also shown promising results in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential application in the development of new drugs and therapies.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-7-16(9-14(13)2)24-18-17(10-22-24)19(25)23(12-21-18)11-15-5-3-4-8-20-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVRZQSGJCABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)
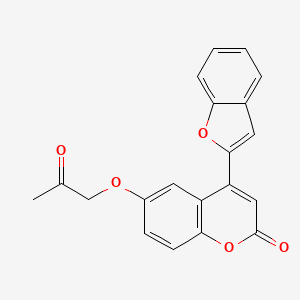
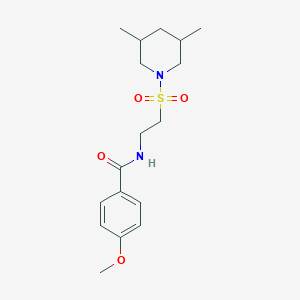
![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)
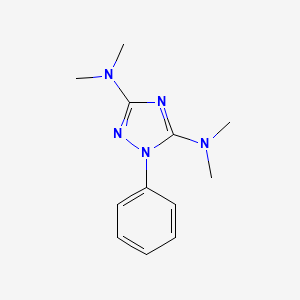

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)
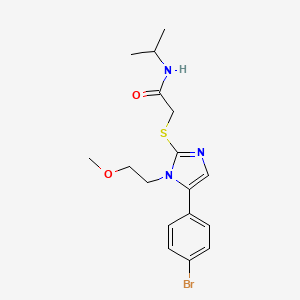
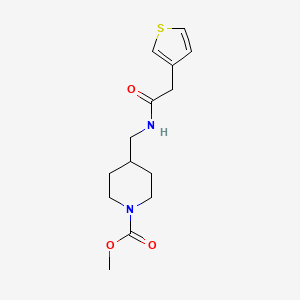

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)
![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)
